[4-(Benzyloxy)-3-bromophenyl]methanol
Overview
Description
[4-(Benzyloxy)-3-bromophenyl]methanol: is an organic compound with the molecular formula C13H11BrO2 It is a derivative of phenol, where the phenolic hydrogen is replaced by a benzyloxy group and a bromine atom is substituted at the meta position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-3-bromophenyl]methanol typically involves the following steps:
Bromination of Phenol: The starting material, phenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the meta position.
Formation of Benzyloxy Group: The brominated phenol is then reacted with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate to form the benzyloxy group.
Reduction to Methanol: The final step involves the reduction of the benzyloxy-bromophenol intermediate to this compound using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(Benzyloxy)-3-bromophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydroxy compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydroxy compounds.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [4-(Benzyloxy)-3-bromophenyl]methanol serves as a versatile intermediate for the preparation of various complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used as a starting material for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a building block for the development of new therapeutic agents.
Industry
The compound finds applications in the production of specialty chemicals, polymers, and materials with specific properties. It is used in the manufacture of dyes, pigments, and coatings.
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)-3-bromophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and bromine atom contribute to its binding affinity and selectivity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
[4-(Benzyloxy)phenol]: Similar structure but lacks the bromine atom.
[3-Bromo-4-hydroxybenzyl alcohol]: Similar structure but lacks the benzyloxy group.
[4-(Benzyloxy)-3-chlorophenyl]methanol: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
[4-(Benzyloxy)-3-bromophenyl]methanol is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-bromo-4-phenylmethoxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXCLIDRDMAUAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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